N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide
Description
N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of a cyclopropyl group, difluoromethylphenyl moiety, and sulfonyl-methylamino linkage contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-8-5-12(11(15)6-10(8)14)21(19,20)17(2)7-13(18)16-9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORULZOCYLFMMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)N(C)CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Introduction of the Difluoromethylphenyl Group: The difluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced by reacting the difluoromethylphenyl derivative with a sulfonyl chloride in the presence of a base.
Amidation: Finally, the cyclopropylamine is reacted with the sulfonylated intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide: Similar structure but lacks the difluoromethyl group.
N-cyclopropyl-2-[(2,4-difluorophenyl)sulfonyl]acetamide: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
N-cyclopropyl-2-[(2,4-difluoro-5-methylphenyl)sulfonyl-methylamino]acetamide is unique due to the combination of the cyclopropyl group, difluoromethylphenyl moiety, and sulfonyl-methylamino linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
